molecular formula C12H14F3N3OS B1393226 N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine CAS No. 1251549-68-4

N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine

Cat. No. B1393226
M. Wt: 305.32 g/mol
InChI Key: SBOQADOKVTVSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 1251549-68-4 . It has a molecular weight of 305.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is N1,N~1~-dimethyl-N~2~- [6- (trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-ethanediamine . The InChI code is 1S/C12H14F3N3OS/c1-18(2)6-5-16-11-17-9-4-3-8(7-10(9)20-11)19-12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . The compound’s country of origin is UA .

Scientific Research Applications

1. Catalytic Activity and Ligand Reactivity

  • Activation and Reactivity with Dioxygen

    The reactivity of iron(II) benzilate complexes with dioxygen was studied using a range of ligands, including variants of N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine. This research demonstrated the role of ligand topology in influencing the reactivity of metal-based oxidants generated in reactions with dioxygen (Chakraborty et al., 2017).

  • Synthesis and Structure of Metal Complexes

    Studies have been conducted on the synthesis and X-ray structure analyses of metal complexes, including copper and iron bisguanidine complexes. These studies provide insights into the structural principles and coordination geometries of such complexes (Herres‐Pawlis et al., 2008).

2. Medicinal Chemistry and Pharmacology

  • Antibacterial Evaluation and Molecular Docking: Schiff bases derived from reactions with different amines, including N1-(naphthalen-1-yl)ethane-1,2-diamine, have been synthesized and evaluated for antibacterial properties. These compounds were also assessed in molecular docking studies as potential inhibitors of SARS-CoV-2's 3-chymotrypsin-like protease (Al‐Janabi et al., 2020).

3. Polymer Chemistry

  • Lactide Polymerization: Bis(guanidine)-stabilized zinc complexes, including derivatives of N1,N2-bis(1,3-dimethylimidazolidin-2-ylidene)ethane-1,2-diamine, were synthesized and characterized. These complexes were investigated for their activity in the polymerization of D,L-lactide, demonstrating their potential as initiators for lactide polymerization (Börner et al., 2007).

4. Material Science

  • Synthesis and Flame Retardancy of Epoxy Resins: A novel Schiff base was synthesized for use as an additive flame retardant in epoxy resins. The compound, related to N1,N2-bis(1,3-dimethylimidazolidin-2-ylidene)ethane-1,2-diamine, showed significant enhancement in flame retardancy (You et al., 2020).

properties

IUPAC Name

N',N'-dimethyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3OS/c1-18(2)6-5-16-11-17-9-4-3-8(7-10(9)20-11)19-12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOQADOKVTVSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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